![molecular formula C6H13NO2 B1428327 DL-Leucine-d7 (iso-propyl-d7) CAS No. 259225-40-6](/img/structure/B1428327.png)
DL-Leucine-d7 (iso-propyl-d7)
Overview
Description
DL-Leucine-d7 (iso-propyl-d7) is the labelled analogue of Leucine . It is also known as DL-Leucine-4,5,5,5,6,6,6-D7 .
Synthesis Analysis
The compound is stable if stored under recommended conditions .Molecular Structure Analysis
The molecular formula of DL-Leucine-d7 (iso-propyl-d7) is C6H13NO2 . The molecular weight is 138.22 g/mol . The IUPAC name is 2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid . The InChI is 1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,4D .Scientific Research Applications
Analytical Method Development
- A method was developed for determining d- and l-isomers of leucine in human plasma using high-performance liquid chromatography tandem mass spectrometry, which included the discrimination of dl-leucine from its isomers using dl-leucine-d7 (Sugimoto, Kakehi, & Jinno, 2015).
Molecular Evolution and Synthesis
- The stereospecificity of dipeptide syntheses using DL-alanine, DL-leucine, DL-methionine, DL-phenylalanine, and DL-valine as substrates was studied, contributing to understanding molecular evolution (Kricheldorf, Au, & Mang, 2009).
Role in Generating Peptides
- DL-Leucine-thioethyl esters (LeuSEt), tagged with deuterium atoms, were used in polycondensation studies to investigate the generation of isotactic peptides and co-peptides in water, significant for understanding peptide formation in early biological evolution (Illos, Clodic, Bolbach, Weissbuch, & Lahav, 2010).
Enzymatic Synthesis and Isolation
- D-amino acid production from racemic amino acids, including leucine, was achieved using Proteus vulgaris as a biocatalyst, demonstrating an efficient method to isolate D-isomers (Takahashi, Furui, & Shibatani, 1997).
Study of Homochiral Peptides
- Investigations on the formation of homochiral peptides from DL-leucine in aqueous solutions contributed to the understanding of biochirogenesis, the emergence of homochirality in biological molecules (Illos, Bisogno, Clodic, Bolbach, Weissbuch, & Lahav, 2008).
Enzymatic Oxidation for Synthesis
- An efficient and selective enzymatic oxidation system was developed for the synthesis of enantiomerically pure D-tert-leucine from racemic DL-tert-leucine, demonstrating a practical approach for obtaining pure enantiomers (Hummel, Kuzu, & Geueke, 2003).
Biosynthesis and Metabolism Studies
- Research on the biosynthesis of branched-chain amino acids in Salmonella typhimurium used analogs like 5′,5′,5′-Trifluoro-dl-leucine to study regulatory mutants, providing insights into the regulation of amino acid biosynthesis (Calvo, Freundlich, & Umbarger, 1969).
Mechanism of Action
properties
IUPAC Name |
2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-UAVYNJCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(C(=O)O)N)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Leucine-d7 (iso-propyl-d7) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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